Nur77 modulator 1

Description

Structure

3D Structure

Properties

IUPAC Name |

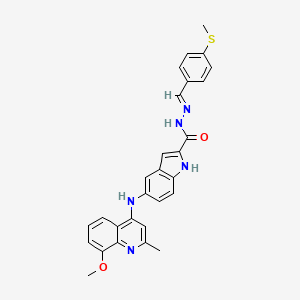

5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O2S/c1-17-13-24(22-5-4-6-26(35-2)27(22)30-17)31-20-9-12-23-19(14-20)15-25(32-23)28(34)33-29-16-18-7-10-21(36-3)11-8-18/h4-16,32H,1-3H3,(H,30,31)(H,33,34)/b29-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSQJUKYFCIYLG-MUFRIFMGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)NN=CC5=CC=C(C=C5)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2469975-55-9 | |

| Record name | 5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]-1H-indole-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Nur77 Modulator 1

Introduction

The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, is an orphan nuclear receptor that functions as a critical regulator of diverse cellular processes, including apoptosis, metabolism, inflammation, and differentiation.[1][2] Unlike typical nuclear receptors, Nur77's activity can be modulated through ligand-independent mechanisms, making it a unique and challenging therapeutic target.[3] Its dual role, acting as both a nuclear transcription factor and a cytoplasmic initiator of apoptosis, has garnered significant interest, particularly in oncology.[2][4] In the nucleus, Nur77 regulates the expression of target genes involved in glucose metabolism and inflammation.[2] However, upon specific stimuli, Nur77 translocates to the cytoplasm, where it initiates a non-genomic apoptotic pathway by interacting with Bcl-2 at the mitochondria.[4][5]

This guide provides a detailed technical overview of the mechanism of action of Nur77 Modulator 1, a small molecule compound identified as a direct binder and activator of the Nur77 protein.[6] This modulator leverages the non-genomic apoptotic function of Nur77, demonstrating a potent anti-cancer mechanism centered on the induction of endoplasmic reticulum (ER) stress, autophagy, and subsequent cell death.[6][7] We will explore the foundational signaling pathways of Nur77 and detail how this compound specifically engages and activates these pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

The Dual Signaling Axes of the Nur77 Protein

Nur77's function is dictated by its subcellular localization. In the nucleus, it acts as a transcription factor, while in the cytoplasm, it is a potent pro-apoptotic protein.

Genomic Pathway: Nuclear Transcriptional Regulation

As a transcription factor, Nur77 can bind to specific DNA sequences to modulate gene expression.[8] Its binding configuration determines the target promoter:

-

As a monomer, it binds to the NGFI-B response element (NBRE).[2][8]

-

As a homodimer or heterodimer with other NR4A family members (Nurr1, NOR-1), it binds to the Nur-response element (NurRE).[8]

-

As a heterodimer with the retinoid X receptor (RXR), it binds to the DR5 element.[8]

Through these interactions, Nur77 regulates a suite of genes involved in critical physiological processes, including glucose metabolism, by enhancing gluconeogenesis and inflammation.[2][4]

Non-Genomic Pathway: Cytoplasmic Apoptosis Induction

The pro-apoptotic function of Nur77 is initiated by its translocation from the nucleus to the cytoplasm, a process tightly regulated by post-translational modifications, particularly phosphorylation.[4][8] Signaling cascades such as the MEK-ERK-RSK and p38 MAPK pathways can phosphorylate Nur77, triggering its nuclear export.[4][9][10]

Once in the cytoplasm, Nur77 targets the mitochondria, where it interacts directly with the anti-apoptotic protein Bcl-2.[4][11][12] This interaction is unique, as it occurs within the unstructured N-terminal loop of Bcl-2, a region distinct from the canonical BH3-binding groove.[9][11] The binding of Nur77 induces a profound conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain.[11][13][14] This event effectively converts Bcl-2 from a guardian of cell survival into a killer protein, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, culminating in apoptosis.[3][11][12]

References

- 1. pnas.org [pnas.org]

- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphorylation of Nur77 by the MEK-ERK-RSK cascade induces mitochondrial translocation and apoptosis in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Characterization of the Interaction between Bcl-2 and Nur77/Nor-1 in Apoptosis [escholarship.org]

- 14. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]

The Nur77 Modulator 1 Signaling Pathway: A Technical Guide to a Novel Apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a critical regulator of cell fate, exhibiting a dual role in both cell survival and apoptosis. While its nuclear function as a transcription factor is well-documented, a distinct, non-genomic signaling pathway has garnered significant attention as a promising target for cancer therapeutics. This pathway is initiated by a class of small molecules, herein referred to as Nur77 modulator 1, which trigger the translocation of Nur77 from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts directly with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic "killer" protein. This event culminates in the induction of apoptosis, offering a novel strategy to eliminate cancer cells, particularly those overexpressing Bcl-2. This technical guide provides an in-depth exploration of this signaling pathway, including quantitative data on modulator activity, detailed experimental protocols, and visual diagrams of the core mechanisms.

Core Signaling Pathway: From Nucleus to Mitochondria

The canonical pro-apoptotic signaling pathway initiated by this compound involves a series of orchestrated molecular events, beginning with the binding of the modulator to Nur77 and culminating in apoptosis.

Upon stimulation by a Nur77 modulator, Nur77 is exported from the nucleus in a process that can be influenced by various post-translational modifications, such as phosphorylation by kinases like c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][2][3] Once in the cytoplasm, Nur77 targets the mitochondria, where it engages with the anti-apoptotic protein Bcl-2.[1][4] This interaction is not a typical ligand-receptor binding but rather a protein-protein interaction mediated by the N-terminal loop region of Bcl-2.[4] The binding of Nur77 to Bcl-2 induces a profound conformational change in the Bcl-2 protein, exposing its normally hidden pro-apoptotic BH3 domain.[4] This "phenotypic conversion" transforms Bcl-2 from a guardian of mitochondrial integrity into a promoter of cell death, leading to the disruption of the mitochondrial membrane potential and the subsequent activation of the apoptotic cascade.[1][4]

Quantitative Data on Nur77 Modulator Activity

The potency of Nur77 modulators can be quantified through various metrics, including binding affinity to Nur77 and the effective concentration required to induce a biological response, such as apoptosis or inhibition of cell proliferation. The following tables summarize key quantitative data for representative Nur77 modulators.

Table 1: Binding Affinities of Nur77 Modulators

| Modulator | Binding Target | Method | Dissociation Constant (Kd) | Reference |

| BI1071 | Nur77-LBD | Surface Plasmon Resonance (SPR) | 0.17 µM | [1] |

| NB1 | Nur77 | Surface Plasmon Resonance (SPR) | 0.12 µM | [5][6] |

| DIM-C-pPhCF3 | Nur77-LBD | Surface Plasmon Resonance (SPR) | 3.0 µM | [1] |

| Cytosporone B | Nur77-LBD | Not Specified | 1.5 µM | [7] |

Table 2: Anti-proliferative Activity (IC50) of Nur77 Modulator NB1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.0030 ± 0.0015 | [5][6] |

| A549 | Lung Cancer | 0.0850 ± 0.0080 | [5] |

| HeLa | Cervical Cancer | 0.0741 ± 0.0066 | [5] |

| HepG2 | Liver Cancer | 0.1105 ± 0.0070 | [5] |

| HCC1937 | Breast Cancer | 0.5277 ± 0.2068 | [5] |

| MCF-7 | Breast Cancer (non-TNBC) | 2.5110 ± 0.3792 | [5][6] |

Table 3: Effective Concentrations of Nur77 Modulators in Apoptosis Induction Assays

| Modulator | Cell Line | Concentration | Duration | Assay | Reference |

| BI1071 | HCT116 | 0.5 µM | 6 hours | DAPI Staining | [8] |

| CCE9 | HeLa229 | 10 µM | 3-6 hours | DAPI Staining, Annexin V | [9] |

| NB1 | A549-siCtr | 31.3 - 125.0 nM | 12 hours | Cell Cycle Analysis (G2/M arrest) | [5] |

Detailed Experimental Protocols

Reproducing key findings is fundamental to scientific advancement. This section provides detailed methodologies for essential experiments used to characterize the this compound signaling pathway.

Protocol 1: Subcellular Fractionation for Nur77 Mitochondrial Localization

This protocol is adapted from standard cell fractionation procedures to specifically assess the translocation of Nur77 to the mitochondria following modulator treatment.[10][11][12][13]

Objective: To separate cellular components into nuclear, cytosolic, and mitochondrial fractions to determine the localization of Nur77 by Western blot.

Materials:

-

Cell culture plates

-

Nur77 modulator of interest

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Fractionation Buffer: 70 mM sucrose, 190 mM D-Mannitol, 20 mM HEPES, 0.2 mM EDTA, pH 7.4, with freshly added protease inhibitors.

-

Dounce homogenizer

-

Microcentrifuge

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-Nur77, anti-HSP60 (mitochondrial marker), anti-Lamin B (nuclear marker), anti-Actin (cytosolic marker).

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat with the Nur77 modulator at the desired concentration and for the specified time. Include a vehicle-treated control.

-

Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer. Incubate on ice for 10 minutes.

-

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 20-30 strokes with a tight-fitting pestle.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at 600 x g for 10 minutes at 4°C. The pellet contains the nuclear fraction. Carefully collect the supernatant.

-

Mitochondrial Fraction Isolation: Centrifuge the supernatant from step 5 at 5,000 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction. The supernatant is the cytosolic fraction.

-

Protein Quantification and Western Blot: Quantify the protein concentration of each fraction. Load equal amounts of protein (e.g., 30 µg) from each fraction onto an SDS-PAGE gel. Perform Western blotting using antibodies against Nur77 and the subcellular markers to verify the purity of the fractions and determine Nur77 localization.

Protocol 2: Co-Immunoprecipitation (Co-IP) of Nur77 and Bcl-2

This protocol details the procedure to demonstrate the physical interaction between Nur77 and Bcl-2 within the cell.[11][14][15][16]

Objective: To immunoprecipitate Nur77 and detect co-precipitated Bcl-2, or vice versa, by Western blot.

Materials:

-

Cell lysates from modulator-treated and control cells (prepared in non-denaturing lysis buffer, e.g., RIPA buffer without SDS).

-

Anti-Nur77 antibody or anti-Bcl-2 antibody for immunoprecipitation.

-

Isotype control IgG.

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE loading buffer).

-

Western blotting reagents.

Procedure:

-

Lysate Preparation: Lyse treated and control cells in a cold, non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysate (approx. 500 µg - 1 mg of total protein) with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add 2-5 µg of the primary antibody (e.g., anti-Nur77) or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting. Probe the membrane with the antibody against the suspected interacting protein (e.g., anti-Bcl-2). A band corresponding to Bcl-2 in the Nur77-IP lane indicates an interaction.

Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a fluorescent method to assess mitochondrial health, a key indicator of early apoptosis.[17][18][19][20]

Objective: To measure the change in mitochondrial membrane potential (ΔΨm) in response to Nur77 modulator treatment using the JC-1 fluorescent dye.

Materials:

-

JC-1 dye stock solution (e.g., 200 µM in DMSO).

-

Cells cultured in plates or on coverslips.

-

Culture medium.

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Cell Treatment: Treat cells with the Nur77 modulator for the desired time. Include a vehicle control and a positive control (treat with 50 µM CCCP for 5-10 minutes).

-

JC-1 Staining: Prepare a working solution of JC-1 in warm culture medium (final concentration typically 2 µM). Remove the treatment medium from the cells and add the JC-1 staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing (Optional but Recommended): Gently wash the cells once with warm PBS.

-

Analysis:

-

Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green (~529 nm). Capture images using appropriate filters.

-

Flow Cytometry: Analyze the cell population for red and green fluorescence. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.

-

Protocol 4: DAPI Staining for Apoptotic Nuclear Morphology

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to visualize nuclear changes characteristic of apoptosis.[21][22][23][24]

Objective: To identify apoptotic cells based on nuclear condensation and fragmentation.

Materials:

-

Cells grown on coverslips or slides.

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if cells are fixed.

-

DAPI staining solution (e.g., 1 µg/mL in PBS).

-

Fluorescence microscope.

Procedure:

-

Cell Treatment and Fixation: Treat cells as required. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

DAPI Staining: Wash with PBS and incubate with DAPI staining solution for 5-10 minutes at room temperature in the dark.

-

Mounting and Visualization: Wash the cells again with PBS and mount the coverslip onto a microscope slide with mounting medium. Observe under a fluorescence microscope. Healthy cells will show uniformly stained, round nuclei, while apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear smaller and more brightly stained.

Conclusion and Future Directions

The signaling pathway initiated by this compound represents a paradigm shift in apoptosis induction, leveraging the conversion of a pro-survival protein into a pro-death effector. The direct binding of small molecules to Nur77 to trigger this non-genomic, mitochondrial-centric cell death program provides a powerful and specific therapeutic strategy.[1][18] The quantitative data for modulators like BI1071 and NB1 demonstrate high-affinity binding and potent, low-nanomolar anti-cancer activity, underscoring the druggability of this pathway.[1][5]

Future research should focus on elucidating the precise upstream signaling events that are engaged by different classes of Nur77 modulators, which could inform the development of more targeted and effective therapies. Additionally, exploring the interplay between the non-genomic (apoptotic) and genomic (transcriptional) functions of Nur77 in response to these modulators will provide a more holistic understanding of their cellular impact. The continued development of potent, selective, and orally bioavailable Nur77 modulators holds immense promise for the treatment of cancers and potentially other diseases characterized by defects in apoptosis.[6][25]

References

- 1. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nur77 ligandNB-1 has anticancer activity in preclinical models | BioWorld [bioworld.com]

- 7. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Subcellular fractionation protocol [abcam.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Apoptosis assessment by DAPI staining [bio-protocol.org]

- 22. genscript.com [genscript.com]

- 23. researchgate.net [researchgate.net]

- 24. biotium.com [biotium.com]

- 25. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Downstream Targets of Nur77 Modulators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) is a critical regulator of cellular apoptosis, inflammation, and metabolism. Its activity is not governed by endogenous ligands in the classical sense but can be influenced by small molecule modulators. These modulators function by either promoting (agonists) or altering the function and localization of the Nur77 protein, leading to distinct downstream cellular outcomes. This document provides a comprehensive technical overview of the downstream targets and signaling pathways affected by two principal types of Nur77 modulators: the agonist Cytosporone B (Csn-B) and Celastrol (B190767), a compound that induces Nur77's anti-inflammatory and pro-apoptotic functions through protein-protein interactions.

This guide presents quantitative data on target modulation, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the Nur77 axis.

Core Signaling Pathways of Nur77 Modulation

Nur77's cellular function is dictated by its subcellular localization. In the nucleus, it acts as a transcription factor, binding to specific DNA response elements to regulate gene expression. In the cytoplasm, particularly at the mitochondria, it can initiate apoptosis through a transcription-independent mechanism. Nur77 modulators leverage these distinct functional arms.

The Agonist Pathway: Cytosporone B (Csn-B)

Cytosporone B is a naturally occurring fungal metabolite that acts as a Nur77 agonist.[1][2] It directly binds to the ligand-binding domain of Nur77, enhancing its transcriptional activity and also promoting its pro-apoptotic functions.[1][2][3]

-

Transcriptional Activation (Nuclear Activity): Upon binding Csn-B, Nur77's ability to regulate target genes is enhanced. This is particularly evident in metabolic pathways, where it upregulates genes involved in gluconeogenesis.[1][2]

-

Apoptosis Induction (Mitochondrial Activity): Csn-B treatment also induces the translocation of Nur77 from the nucleus to the mitochondria. Here, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic factor, leading to the release of cytochrome c and subsequent cell death.[1][4]

-

Inflammation Suppression: In macrophages, Csn-B has been shown to suppress the production of pro-inflammatory cytokines like TNF, IL-1β, IL-6, and IL-8, while tending to enhance the anti-inflammatory cytokine IL-10.[5] This effect is associated with reduced nuclear translocation of the NF-κB p65 subunit.[5]

The Anti-Inflammatory Pathway: Celastrol

Celastrol is a pentacyclic triterpene that exerts potent anti-inflammatory effects in a Nur77-dependent manner.[6][7] It promotes the interaction between Nur77 and TNF receptor-associated factor 2 (TRAF2), a key scaffold protein in inflammatory signaling pathways.[6][7]

-

Inhibition of NF-κB Signaling: Celastrol treatment induces the translocation of Nur77 from the nucleus to the mitochondria.[7] At the mitochondria, Nur77 interacts with TRAF2. This interaction inhibits the ubiquitination of TRAF2 and subsequently suppresses the activation of the IKK complex, preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[7]

-

Induction of Mitophagy: The Nur77-TRAF2 interaction also leads to the Lys63-linked ubiquitination of Nur77 itself. This ubiquitinated Nur77 then interacts with p62/SQSTM1, marking the inflamed mitochondria for clearance via autophagy (mitophagy).[7] This process helps to resolve inflammation by removing a key signaling hub.

Quantitative Data on Downstream Target Modulation

The modulation of Nur77 activity by small molecules leads to significant changes in the expression and activity of downstream target genes and proteins. The following tables summarize quantitative data from studies involving Nur77 modulators and overexpression systems.

Table 1: Modulation of Inflammatory Gene & Protein Expression

| Target | Modulator/Condition | Cell/System Type | Fold Change | Reference |

| TNF | Cytosporone B (Csn-B) | Human pro-inflammatory macrophages (GM-MDMs) | Significant Suppression | [5] |

| IL-1β | Cytosporone B (Csn-B) | Human pro-inflammatory macrophages (GM-MDMs) | Significant Suppression | [5] |

| IL-6 | Cytosporone B (Csn-B) | Human pro-inflammatory macrophages (GM-MDMs) | Significant Suppression | [5] |

| IL-8 | Cytosporone B (Csn-B) | Human pro-inflammatory macrophages (GM-MDMs) | Significant Suppression | [5] |

| IL-10 | Cytosporone B (Csn-B) | Human pro-inflammatory macrophages (GM-MDMs) | Tendency to Enhance | [5] |

| IL-6 | Nur77 Overexpression | Fetal Bone Marrow Mesenchymal Stromal Cells (FBMSC) | ~2.5-fold increase | [8] |

| IL-8 | Nur77 Overexpression | Fetal Bone Marrow Mesenchymal Stromal Cells (FBMSC) | ~3.0-fold increase | [8] |

| HGF (mRNA) | Nur77 Overexpression | Fetal Bone Marrow Mesenchymal Stromal Cells (FBMSC) | ~2.0-fold increase | [8] |

Table 2: Modulation of Metabolic and Steroidogenic Gene Expression

| Target | Modulator/Condition | Cell/System Type | Fold Change | Reference |

| Gluconeogenesis Genes | Cytosporone B (Csn-B) | Fasting C57 Mice | Induction (specific fold change not stated) | [1] |

| Androgen Receptor (AR) | Nur77 Overexpression | Mouse Granulosa Cells | ~2.0-fold increase (mRNA) | [9] |

| Kitl (AR target gene) | Nur77 Overexpression | Mouse Granulosa Cells | ~1.8-fold increase (mRNA) | [9] |

Table 3: Proteomic Changes Induced by Celastrol

A large-scale quantitative proteomics study in human lymphoblastoid cells identified 158 proteins that were altered by at least 1.5-fold upon treatment with 0.8 µM Celastrol.[10][11][12]

| Protein Category | Regulation | Examples | Reference |

| ER Quality Control | Up-regulated | HSPA5 (BiP), HSP90B1, CALR | [10][11][12] |

| Oxidative Stress Response | Up-regulated | HMOX1, PRDX1, TXN | [10][11][12] |

| Mitochondrial Proteins | Association Increased | SOD2, PRDX3 | [10][11][12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the downstream targets of Nur77 modulators.

Co-Immunoprecipitation (Co-IP) for Nur77-Protein Interactions

This protocol is designed to validate the interaction between Nur77 and its binding partners, such as Bcl-2 or TRAF2, following modulator treatment.

Materials:

-

IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.[13]

-

Primary Antibodies: Rabbit anti-Nur77, Mouse anti-Bcl-2, Mouse anti-TRAF2.

-

Control Antibody: Rabbit or Mouse IgG.[13]

-

Beads: Protein A/G agarose (B213101) beads.[13]

-

Elution Buffer: 2x Laemmli SDS-PAGE sample buffer.

Protocol:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with the Nur77 modulator (e.g., Csn-B, Celastrol) or vehicle control for the desired time.

-

Cell Lysis: Harvest cells and lyse in ice-cold IP Lysis Buffer for 15-30 minutes on ice.[13]

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.[14]

-

Pre-clearing: Add 20 µL of Protein A/G bead slurry to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[15] Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-4 µg of the primary antibody (e.g., anti-Nur77) or control IgG to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.[13]

-

Immune Complex Capture: Add 40 µL of fresh Protein A/G bead slurry and incubate with rotation for 1-3 hours at 4°C.[13]

-

Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer.

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 40 µL of 2x Laemmli buffer and boil for 5-10 minutes to elute the protein complexes.

-

Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe with antibodies against the expected interacting proteins (e.g., Bcl-2, TRAF2).

Luciferase Reporter Assay for Nur77 Transcriptional Activity

This assay quantifies the ability of a Nur77 modulator to activate the transcriptional function of Nur77 on a target promoter.

Materials:

-

Reporter Plasmid: A vector containing multiple copies of the Nur77 binding element (NBRE: AAAGGTCA) upstream of a minimal promoter driving a firefly luciferase gene (e.g., 4xNBRE-tk-LUC).[16]

-

Nur77 Expression Plasmid: A vector for constitutive or inducible expression of full-length Nur77.

-

Control Plasmid: A vector with a constitutively expressed Renilla luciferase for normalization of transfection efficiency (e.g., pRL-CMV).[16]

-

Transfection Reagent: (e.g., FuGENE 6 or similar).

-

Assay Kit: Dual-Luciferase Reporter Assay System (Promega or equivalent).

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293T, Jurkat) in a 24- or 96-well plate to be 70-80% confluent at the time of transfection.

-

Transfection: Co-transfect the cells with the NBRE-luciferase reporter plasmid, the Nur77 expression plasmid (if endogenous levels are low), and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.

-

Modulator Treatment: After 24 hours, replace the medium with fresh medium containing the Nur77 modulator (e.g., Csn-B at various concentrations) or vehicle control. Incubate for an additional 16-24 hours.[16]

-

Cell Lysis: Aspirate the medium and gently wash the cells with PBS. Add 1x Passive Lysis Buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.

-

Luminescence Measurement: a. Transfer 20 µL of the cell lysate to a white-walled luminometer plate. b. Add 100 µL of Luciferase Assay Reagent II (firefly substrate) and immediately measure the luminescence (Signal A). c. Add 100 µL of Stop & Glo® Reagent (quenches firefly and provides Renilla substrate) and measure the luminescence again (Signal B).

-

Data Analysis: Calculate the ratio of Signal A to Signal B for each well to normalize for transfection efficiency. Express the results as fold induction relative to the vehicle-treated control.

Conclusion

The modulation of Nur77 presents a compelling therapeutic strategy for a range of diseases, including cancer, inflammatory disorders, and metabolic conditions. The agonist Cytosporone B enhances Nur77's transcriptional control over metabolic genes and its mitochondrial pro-apoptotic function. Conversely, compounds like Celastrol redirect Nur77 to engage with cytoplasmic signaling hubs like TRAF2, potently suppressing inflammation. Understanding the specific downstream targets and the quantitative effects of these modulators is paramount for the development of targeted and effective therapeutics. The protocols and pathways detailed in this guide provide a foundational framework for researchers to further explore and exploit the complex biology of Nur77.

References

- 1. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. The Nurr7 agonist Cytosporone B differentially regulates inflammatory responses in human polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear Receptors Nur77 and Nurr1 Modulate Mesenchymal Stromal Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orphan Nuclear Receptor Nur77 Regulates Androgen Receptor Gene Expression in Mouse Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative proteomics reveals cellular targets of celastrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. pure.au.dk [pure.au.dk]

- 13. assaygenie.com [assaygenie.com]

- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Negative cross-talk between the human orphan nuclear receptor Nur77/NAK-1/TR3 and nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

Nur77 modulator 1 and autophagy induction

An In-depth Technical Guide to Nur77 Modulator-Induced Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orphan nuclear receptor Nur77, also known as NR4A1, TR3, or NGFI-B, is an immediate early response gene that plays a pivotal role in a multitude of cellular processes, including apoptosis, metabolism, and inflammation.[1][2] Unlike typical nuclear receptors, Nur77's function can be modulated independent of a canonical ligand, often through its expression levels, post-translational modifications, and subcellular localization.[1] Emerging evidence has highlighted Nur77 as a critical regulator of autophagy, the cellular self-digestion process essential for maintaining homeostasis by degrading damaged organelles and misfolded proteins.[3][4]

Autophagy is a tightly regulated catabolic pathway. The formation of a double-membraned vesicle, the autophagosome, sequesters cytoplasmic cargo and delivers it to the lysosome for degradation.[5][6] This process is critical for cell survival under stress but can also lead to autophagy-dependent cell death.[3][7] The modulation of autophagy holds significant therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders.[5]

This technical guide provides an in-depth overview of the mechanisms by which small-molecule modulators of Nur77 induce autophagy. It details the core signaling pathways, presents quantitative data from key experiments, outlines detailed experimental protocols for monitoring autophagy, and offers visualizations to clarify complex molecular interactions. This document is intended for researchers, scientists, and drug development professionals working to leverage the Nur77-autophagy axis for therapeutic intervention.

Core Mechanisms of Nur77-Modulated Autophagy Induction

Nur77 modulators, such as the fungal metabolite Cytosporone B (Csn-B) and the pentacyclic triterpene Celastrol, initiate autophagy primarily by inducing the translocation of Nur77 from the nucleus to the cytoplasm, specifically to the mitochondria.[2][8][9] In the cytoplasm, Nur77 engages with key components of the autophagy and apoptosis machinery to trigger the autophagic cascade. Two primary, non-mutually exclusive pathways have been elucidated.

Pathway 1: Disruption of the Bcl-2/Beclin-1 Complex

A key mechanism of autophagy inhibition involves the anti-apoptotic protein Bcl-2 sequestering Beclin-1, a core component of the class III PI3K complex required for autophagosome nucleation.[10] Nur77 can induce autophagy by disrupting this inhibitory interaction.

Upon stimulation by a modulator, Nur77 translocates to the mitochondria where it directly interacts with Bcl-2.[10][11][12] This binding event is thought to induce a conformational change in Bcl-2, exposing its BH3 domain and converting it from a pro-survival to a pro-death or pro-autophagic protein.[11][12] This interaction promotes the dissociation of Beclin-1 from Bcl-2.[10][13] The released Beclin-1 is then free to participate in the PI3K complex, initiating the formation of the autophagosome and inducing autophagy.[10]

Pathway 2: Priming Damaged Mitochondria for Mitophagy

Certain Nur77 modulators, notably Celastrol, can specifically induce the autophagic clearance of damaged mitochondria, a process known as mitophagy.[2][8] This pathway involves a distinct set of protein interactions at the mitochondrial outer membrane.

Celastrol binding induces Nur77's translocation to mitochondria, where it interacts with the E3 ubiquitin ligase TRAF2 (TNF receptor-associated factor 2).[2] This interaction inhibits TRAF2's inflammatory signaling activity and, crucially, leads to the Lys63-linked ubiquitination of Nur77 itself.[2] This ubiquitinated Nur77 acts as a signal, recruiting the autophagy receptor protein p62/SQSTM1.[2][8] p62 then links the ubiquitinated cargo to the nascent autophagosome by binding to LC3 (Microtubule-associated protein 1A/1B-light chain 3), thereby targeting the damaged mitochondrion for degradation.[8][14]

References

- 1. The nuclear receptor NR4A1 is regulated by SUMO modification to induce autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nuclear Receptor NR4A1 Induces a Form of Cell Death Dependent on Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nuclear receptor NR4A1 induces a form of cell death dependent on autophagy in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nuclear Receptor NR4A1 Induces a Form of Cell Death Dependent on Autophagy in Mammalian Cells | PLOS One [journals.plos.org]

- 8. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nur77 promotes cigarette smoke-induced autophagic cell death by increasing the dissociation of Bcl2 from Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Gene Expression Effects of Nur77 Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear orphan receptor Nur77 (NR4A1) is a critical transcription factor implicated in a wide array of cellular processes, including apoptosis, inflammation, proliferation, and metabolism. Its activity, which can be regulated without a known endogenous ligand, makes it an attractive therapeutic target. Small molecule modulators have been developed to influence Nur77's function, offering potential avenues for treating various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth analysis of the effects of Nur77 modulators on gene expression, detailing the underlying signaling pathways, presenting quantitative data, and outlining the requisite experimental protocols for investigation. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of Nur77 modulation.

Introduction to Nur77 (NR4A1)

Nur77 is a member of the NR4A nuclear receptor subfamily, acting as an immediate-early gene that is rapidly induced by a diverse range of physiological and pathological stimuli.[1][2] It possesses a typical nuclear receptor structure with a DNA-binding domain (DBD) and a ligand-binding domain (LBD).[2] Nur77 exerts its biological functions through two primary mechanisms:

-

Genomic Function: In the nucleus, Nur77 acts as a transcription factor. It can bind as a monomer to the NGFI-B response element (NBRE) or as a homodimer or heterodimer (with other NR4A members or RXR) to other response elements, thereby regulating the expression of target genes.[2][3]

-

Non-Genomic Function: In response to certain apoptotic stimuli, Nur77 translocates from the nucleus to the cytoplasm.[1][4] There, it interacts directly with the anti-apoptotic protein Bcl-2 on the mitochondrial membrane, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately triggering cytochrome c release and cell death.[2][4][5]

Nur77 Modulators: Mechanism of Action

While Nur77 is an orphan receptor, several synthetic small molecules, such as 1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs) and Cytosporone B, have been identified that bind to its LBD and modulate its activity.[2] For the purpose of this guide, we will refer to these compounds collectively as "Nur77 modulators." These modulators can influence Nur77's function by:

-

Inducing Nur77 expression.[4]

-

Promoting its translocation to the cytoplasm to initiate apoptosis.[2]

-

Altering its transcriptional activity to upregulate or downregulate target genes.[3]

For instance, the C-DIM analog DIM-C-pPhOH (also known as C-DIM8) can act as a Nur77 antagonist, mimicking the effects of Nur77 knockdown and inducing apoptosis in cancer cells.[3][6][7]

Quantitative Effects on Gene Expression

Nur77 modulators induce significant changes in the transcriptomic landscape of cells. These changes are highly context-dependent, varying with cell type and the specific modulator used. High-throughput methods like RNA-sequencing (RNA-seq) have been instrumental in mapping these effects. The following table summarizes representative gene expression changes observed in cancer cells following treatment with Nur77 modulators.

Table 1: Representative Differentially Expressed Genes Following Nur77 Modulator Treatment

| Gene Category | Gene Symbol | Gene Name | Primary Function | Illustrative Fold Change | Reference |

| Upregulated Genes (Pro-Apoptotic) | PUMA | p53 Upregulated Modulator of Apoptosis | Apoptosis Induction | +3.5 | [8] |

| TRAIL | TNF-Related Apoptosis-Inducing Ligand | Apoptosis Induction | +3.0 | [8] | |

| GZMB | Granzyme B | Apoptosis Induction | +4.0 | General Apoptotic Marker | |

| Downregulated Genes (Pro-Survival / Proliferation) | BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | Inhibition of Apoptosis, Cell Cycle Regulation | -2.8 | [2][9] |

| CCND1 | Cyclin D1 | Cell Cycle Progression (G1/S Transition) | -2.2 | [8][10] | |

| ITGB1 | Integrin Subunit Beta 1 (β1-integrin) | Cell Adhesion and Migration | -3.0 | [2][7] | |

| Downregulated Genes (Inflammation) | IL6 | Interleukin 6 | Pro-inflammatory Cytokine | -4.5 | [10][11] |

| CCL2 | C-C Motif Chemokine Ligand 2 | Chemokine (Monocyte Chemoattractant) | -4.0 | [11] | |

| NOS2 | Nitric Oxide Synthase 2 (iNOS) | Inflammatory Mediator | -5.0 | [11][12] |

Note: The fold changes are illustrative and synthesized from multiple studies to represent the typical direction and magnitude of change. Actual values will vary based on specific experimental conditions.

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interactions modulated by these compounds is essential for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the core signaling pathway of Nur77 and a standard workflow for analyzing gene expression changes.

Nur77 Signaling Pathway

This diagram illustrates the dual genomic and non-genomic pathways of Nur77 and how a modulator can influence its function, leading to changes in gene expression and the induction of apoptosis.

Caption: Dual-action signaling pathway of Nur77 modulated by a small molecule.

RNA-Sequencing Experimental Workflow

To quantify the gene expression changes induced by a Nur77 modulator, RNA-sequencing is the current gold standard. This diagram outlines the critical steps from sample preparation to data analysis.

Caption: Standard experimental workflow for RNA-sequencing analysis.

Detailed Experimental Protocols

Reproducible and robust data are paramount. The following sections detail standard protocols for investigating the effects of a Nur77 modulator on gene expression.

Cell Culture and Modulator Treatment

-

Cell Seeding: Plate the desired cell line (e.g., A549 lung cancer, Panc-1 pancreatic cancer) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Culture in appropriate media at 37°C and 5% CO₂. Allow cells to adhere for 24 hours.

-

Preparation of Modulator: Dissolve the Nur77 modulator (e.g., DIM-C-pPhOH) in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[13]

-

Treatment: Dilute the stock solution in culture media to the final desired concentrations (e.g., 5-20 µM). Aspirate the old media from the cells and replace it with media containing the modulator or a vehicle control (DMSO at the same final concentration).

-

Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) before harvesting for RNA extraction. Perform at least three biological replicates for each condition.[14]

RNA Extraction and Quality Control

-

Cell Lysis and Homogenization: Wash cells with PBS, then add a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) directly to the well and scrape to collect the lysate. Homogenize the lysate by passing it through a 20-gauge needle or a QIAshredder column.

-

RNA Purification: Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

-

Quality Control (QC):

-

Quantification: Measure RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop).

-

Integrity: Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value greater than 8 is recommended for mRNA-based library preparation.[14]

-

RNA-Seq Library Preparation and Sequencing

-

mRNA Enrichment: Isolate messenger RNA (mRNA) from 1 µg of total RNA using oligo(dT) magnetic beads, which capture polyadenylated transcripts.

-

Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces (e.g., 200-500 bp) using enzymatic or chemical methods.

-

cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers. Subsequently, synthesize the second strand to create double-stranded cDNA.

-

End Repair and Ligation: "Repair" the ends of the ds-cDNA fragments to make them blunt and phosphorylate the 5' ends. Ligate sequencing adapters, which contain index sequences for multiplexing, to both ends of the cDNA fragments.

-

Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.

-

Sequencing: Pool the indexed libraries and sequence them on a high-throughput platform (e.g., Illumina NovaSeq) to a recommended depth of 20-30 million paired-end reads per sample for differential gene expression analysis.[14]

Bioinformatic Analysis

-

Quality Control of Reads: Use a tool like FastQC to assess the raw sequencing read quality. Trim adapter sequences and low-quality bases using tools like Trimmomatic.

-

Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR or HISAT2.

-

Quantification: Count the number of reads that map to each gene using tools such as featureCounts or Salmon.

-

Differential Expression Analysis: Use R packages like DESeq2 or edgeR to normalize the raw counts and perform statistical analysis to identify genes that are significantly up- or downregulated between the modulator-treated and vehicle-control groups. A common threshold for significance is a false discovery rate (FDR) < 0.05 and a |log₂(Fold Change)| > 1.

Conclusion and Future Perspectives

Nur77 modulators represent a promising class of compounds that can profoundly alter the genetic landscape of a cell. By influencing both the transcriptional and post-transcriptional roles of Nur77, these molecules can drive cells toward apoptosis, reduce inflammation, and inhibit proliferation. The methodologies and data presented in this guide offer a robust framework for researchers to explore these effects further. Future work should aim to delineate the cell-type-specific gene networks regulated by different Nur77 modulators and translate these findings into in vivo models to validate their therapeutic efficacy in diseases ranging from oncology to autoimmunity.

References

- 1. pnas.org [pnas.org]

- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tribioscience.com [tribioscience.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Function of Nr4a Orphan Nuclear Receptors in Proliferation, Apoptosis and Fuel Utilization Across Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]

- 10. Nuclear receptors Nur77 and Nurr1 modulate mesenchymal stromal cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]

Unveiling the Affinity: A Technical Guide to Nur77 Modulator 1 and its Interaction with Nur77

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity of Nur77 modulator 1 to its target, the orphan nuclear receptor Nur77. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways governed by this interaction.

Core Findings: Quantitative Binding Affinity

This compound has been identified as a direct binder to the Nur77 protein. The binding affinity has been quantified using various biophysical techniques, with Surface Plasmon Resonance (SPR) being a primary method.

| Compound | CAS Number | Binding Affinity (Kd) | Assay Method |

| This compound | 2469975-55-9 | 3.58 µM | Surface Plasmon Resonance (SPR) |

| Cytosporone B (Csn-B) | 321661-62-5 | Not explicitly defined in search results, but identified as a natural agonist. | Not explicitly defined in search results |

| BI1071 | Not Available | 0.17 µM | Surface Plasmon Resonance (SPR) |

| NB1 | Not Available | 0.12 µmol/L | Surface Plasmon Resonance (SPR) |

Experimental Protocols: Methodologies for Binding Affinity Determination

The determination of the binding affinity of Nur77 modulators is crucial for understanding their therapeutic potential. The following are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR) Assay

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the binding kinetics and affinity (Kd) of this compound to the Nur77 protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human Nur77 protein (ligand)

-

This compound (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.

-

Immobilize the recombinant Nur77 protein onto the chip surface via amine coupling by injecting the protein solution in the immobilization buffer.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell is similarly prepared without the ligand to subtract non-specific binding.

-

-

Analyte Interaction Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.

-

Monitor the association of the analyte to the ligand in real-time, observed as an increase in the response units (RU).

-

After the association phase, switch to running buffer alone to monitor the dissociation of the analyte from the ligand, observed as a decrease in RU.

-

-

Surface Regeneration:

-

Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Fluorescence Quenching Assay

This technique measures the change in the intrinsic fluorescence of a protein upon ligand binding.

Objective: To confirm the binding of this compound to Nur77 and estimate the binding affinity.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Recombinant human Nur77 protein

-

This compound

-

Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of recombinant Nur77 protein in the assay buffer.

-

Prepare a series of dilutions of this compound.

-

-

Fluorescence Measurement:

-

Place the Nur77 protein solution in a quartz cuvette.

-

Excite the intrinsic tryptophan fluorescence of Nur77 at approximately 280 nm and record the emission spectrum (typically 300-400 nm).

-

Sequentially add increasing concentrations of this compound to the protein solution.

-

After each addition and a brief incubation period, record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.

-

Plot the change in fluorescence intensity as a function of the ligand concentration.

-

Fit the data to a binding isotherm equation (e.g., the Stern-Volmer equation) to calculate the binding constant (Ka) and the number of binding sites. The dissociation constant (Kd) is the reciprocal of Ka.

-

Signaling Pathways and Experimental Workflows

The interaction of this compound with Nur77 can trigger specific downstream signaling cascades, primarily leading to apoptosis in cancer cells.

Caption: this compound-induced apoptotic signaling pathway.

The binding of this compound to nuclear Nur77 induces its translocation to the cytoplasm. There, it interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic protein. This leads to the release of cytochrome c from the mitochondria, ultimately triggering the apoptotic cascade.

Nur77 modulator 1 cellular localization changes

An In-depth Technical Guide to the Cellular Localization Changes of Nur77 Induced by Modulator 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) is a critical regulator of cellular fate, orchestrating processes from proliferation and inflammation to apoptosis and autophagy.[1][2] Its functional duality is dictated by its subcellular localization.[3] While nuclear Nur77 primarily acts as a transcription factor, its translocation to the cytoplasm and subsequent targeting of organelles like the mitochondria initiates distinct, non-genomic signaling pathways, most notably apoptosis.[1][4] This guide provides a detailed examination of the cellular localization changes of Nur77 induced by a representative small molecule, herein referred to as Nur77 Modulator 1 (NM1). We will explore the signaling pathways, present quantitative data, detail experimental protocols for studying these changes, and visualize the key mechanisms involved.

The Dichotomy of Nur77 Function: A Tale of Two Locations

Nur77's role in cellular processes is profoundly dependent on its location within the cell. This spatial regulation provides a key mechanism for controlling its diverse functions.

-

In the Nucleus: Under normal or mitogenic conditions, Nur77 resides in the nucleus.[1][5] Here, it functions as a transcription factor, binding to specific DNA sequences—the NGFI-B response element (NBRE) or the Nur-response element (NurRE)—to regulate the expression of target genes involved in cell proliferation, survival, and inflammation.[3][6]

-

In the Cytoplasm and Mitochondria: In response to specific stimuli, including pro-apoptotic signals and certain small molecule modulators, Nur77 translocates from the nucleus to the cytoplasm.[6][7] From the cytoplasm, it can target the mitochondria, where it plays a direct role in initiating apoptosis.[8][9] This is achieved by interacting with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic killer protein, ultimately leading to the release of cytochrome c.[1][7][9] This mitochondrial-driven apoptotic function is independent of its transcriptional activity.[9]

NM1-Induced Nur77 Translocation: Signaling Pathways

This compound (NM1) is representative of a class of compounds that induce the nuclear-to-mitochondrial translocation of Nur77. This process is not passive but is governed by specific post-translational modifications, particularly phosphorylation, driven by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][6]

The translocation is a coordinated, two-step process:

-

Nuclear Export: Activation of the c-Jun N-terminal kinase (JNK) pathway is essential for the export of Nur77 from the nucleus into the cytoplasm.[6][7] JNK-mediated phosphorylation of Nur77 is thought to expose a nuclear export signal within the protein.[1][6]

-

Mitochondrial Targeting: Once in the cytoplasm, the activation of p38 MAPK is required for Nur77 to target the mitochondria.[6][7] This step facilitates the crucial interaction between Nur77 and Bcl-2 on the outer mitochondrial membrane.[7]

The signaling cascade initiated by NM1 is depicted below.

Quantitative Analysis of Nur77 Relocalization

The shift in Nur77's subcellular localization upon treatment with NM1 can be quantified over time. The following table summarizes representative data from immunofluorescence microscopy analysis, where the percentage of cells exhibiting predominantly nuclear, diffuse (nuclear and cytoplasmic), or predominantly cytoplasmic/mitochondrial Nur77 staining is recorded at different time points following NM1 exposure.

| Time after NM1 Treatment | Predominantly Nuclear Nur77 (%) | Diffuse (Nuclear + Cytoplasmic) (%) | Predominantly Cytoplasmic/Mitochondrial Nur77 (%) |

| 0 hours (Control) | 95 | 5 | 0 |

| 1 hour | 60 | 35 | 5 |

| 3 hours | 25 | 50 | 25 |

| 6 hours | 10 | 30 | 60 |

| 12 hours | 5 | 15 | 80 |

| Table 1: Time-course analysis of Nur77 subcellular distribution in cancer cells following treatment with 10 µM NM1. Data is hypothetical but based on typical results from immunofluorescence studies described in the literature.[7][8][10] |

Experimental Protocols for Monitoring Nur77 Localization

Accurate determination of Nur77's subcellular location is paramount. The two primary methods employed are immunofluorescence microscopy for visual confirmation and subcellular fractionation followed by Western blotting for biochemical quantification.

Immunofluorescence Staining

This method allows for the direct visualization of Nur77 within the cell and its co-localization with specific organelle markers.

Protocol:

-

Cell Culture: Plate cells (e.g., H460 or LNCaP) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with NM1 at the desired concentration and for various time points. Include an untreated control.

-

Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against Nur77 (e.g., rabbit anti-Nur77) diluted in blocking buffer overnight at 4°C. For co-localization, include a mitochondrial marker antibody (e.g., mouse anti-HSP60).[8]

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.

-

Nuclear Staining & Mounting: Wash three times with PBS. Stain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize using a fluorescence or confocal microscope.

Subcellular Fractionation and Western Blotting

This technique provides quantitative data on the amount of Nur77 protein present in different cellular compartments.[9][10]

Protocol:

-

Cell Culture and Treatment: Grow and treat cells in 10-cm dishes as described above.

-

Harvesting: Harvest cells by scraping into ice-cold PBS and centrifuge to obtain a cell pellet.

-

Cytoplasmic Fractionation: Resuspend the pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl2, and protease inhibitors) and incubate on ice. Homogenize the cells using a Dounce homogenizer. Centrifuge at low speed (~700 x g) to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Nuclear Fractionation: Wash the nuclear pellet from the previous step. Resuspend in a high-salt nuclear extraction buffer and incubate on ice with agitation. Centrifuge at high speed (~20,000 x g) to pellet nuclear debris. The supernatant is the nuclear fraction.

-

Mitochondrial Fractionation: The cytoplasmic fraction can be further centrifuged at a higher speed (~10,000 x g) to pellet the mitochondria.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Nur77. Use antibodies for marker proteins like Lamin B1 (nuclear) and COX IV (mitochondrial) to verify the purity of the fractions.

Downstream Effect: Nur77-Bcl-2 Interaction at the Mitochondria

The translocation of Nur77 to the mitochondria, induced by NM1, is the critical step for its pro-apoptotic function. At the outer mitochondrial membrane, Nur77 directly interacts with Bcl-2.[7][9] This interaction is not one of transcriptional regulation but of direct protein-protein binding, which causes a profound conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain.[9][11] This "converted" Bcl-2 can no longer sequester pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the activation of the caspase cascade, culminating in apoptosis.[5][8]

Conclusion and Therapeutic Outlook

The subcellular localization of Nur77 is a master switch controlling its function. Modulators like NM1 that can specifically induce the translocation of Nur77 from the nucleus to the mitochondria hold significant therapeutic promise. By converting a nuclear survival factor into a mitochondrial killer, these compounds can trigger apoptosis in cancer cells, which often overexpress anti-apoptotic proteins like Bcl-2.[7] Understanding the precise mechanisms, signaling pathways, and experimental methodologies outlined in this guide is crucial for researchers and drug developers aiming to harness the potent, non-genomic apoptotic power of Nur77 for next-generation therapies in oncology and other fields.

References

- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Functional Changes Associated With the Subcellular Localization of the Nuclear Receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Nur77 Modulator 1 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1), commonly known as Nur77, is a member of the nuclear receptor superfamily that is encoded by an immediate-early gene.[1] Unlike typical nuclear receptors, Nur77 is classified as an orphan receptor as no endogenous ligand has been identified.[2][3][4] Nur77 plays a dual and often contradictory role in oncology, acting as either a promoter of cell proliferation or an inducer of apoptosis.[1] This functional dichotomy is largely dictated by its subcellular localization. Nuclear Nur77 is often associated with promoting the growth of cancer cells, whereas its translocation to the cytoplasm and mitochondria initiates a powerful apoptotic cascade.[5] This unique characteristic makes Nur77 a compelling target for cancer therapeutics. Small molecule compounds, termed Nur77 modulators, are being investigated for their ability to control its localization and harness its pro-apoptotic functions.

This technical guide focuses on Nur77 modulator 1 , a novel compound identified for its potent anti-cancer properties, and provides a comparative overview of other key Nur77 ligands. We will delve into its mechanism of action, present quantitative data on its efficacy in cancer cell lines, detail relevant experimental protocols, and visualize the core signaling pathways involved.

Profile of this compound

This compound has been identified as a potent binder of Nur77 with an equilibrium dissociation constant (KD) of 3.58 μM .[6] Its primary mechanism of action involves the specific upregulation of Nur77 expression in a dose-dependent manner.[6] Functionally, this compound triggers cell death in cancer cells through the induction of Endoplasmic Reticulum (ER) stress and autophagy, ultimately leading to apoptosis.[6]

Quantitative Data: In Vitro Efficacy of Nur77 Modulators

The anti-proliferative activity of Nur77 modulators is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.[7]

Table 1: IC50 Values for this compound in Liver Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Notes |

| HepG2 | Hepatoma | 0.6 | - |

| QGY-7703 | Hepatoma | 0.89 | - |

| SMMC-7721 | Hepatoma | 1.40 | - |

| LO2 | Normal Liver Cell Line | >20 | Demonstrates selectivity for cancer cells over normal cells. |

| Data sourced from MedchemExpress.[6] |

Table 2: Efficacy of Other Notable Nur77 Modulators in Various Cancer Cell Lines

| Modulator | Cancer Cell Line(s) | Cancer Type | Reported Effect/IC50 |

| BI1071 | HCT116, SW480, MDA-MB-231, HeLa, etc. | Colon, Breast, Ovarian | Effectively induces apoptosis in a Nur77- and Bcl-2-dependent manner.[8] |

| DIM-C-pPhOCH3 | RKO, SW480, HCT-116, HT-29 | Colon | Decreased survival and induced apoptosis.[9] |

| NB1 | MDA-MB-231 | Triple-Negative Breast Cancer | IC50 = 0.0030 μM.[10] |

| THPN | A375, SGC7901, HeLa | Melanoma, Gastric, Cervical | Induces autophagic cell death, particularly when Akt2 activity is low or inhibited.[11][12][13] |

| PDNPA | Various | (General) | Binds to Nur77, Nurr1, and Nor1, but selectively activates Nur77.[14] |

Signaling Pathways Modulated by Nur77 Ligands

Nur77 modulators primarily exert their anti-cancer effects by triggering non-genomic signaling pathways that culminate in apoptosis or autophagy.

The Nur77-Bcl-2 Mitochondrial Apoptotic Pathway

A primary mechanism for Nur77-induced apoptosis involves its translocation from the nucleus to the mitochondria. In the mitochondria, the Ligand-Binding Domain (LBD) of Nur77 directly interacts with the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[2] This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it from a cell survival protein to a cell death promoter.[2][5] This "converted" Bcl-2 then facilitates the release of cytochrome c from the mitochondria, which activates the caspase cascade and executes apoptosis.[15]

Caption: Nur77 mitochondrial apoptotic pathway.

The ER Stress and Autophagy Pathway

Certain Nur77 modulators, including this compound, can induce cell death by triggering ER stress and autophagy.[6] Another modulator, THPN, is known to induce autophagic cell death, but its effectiveness can be hampered in cancer cells with high levels of active Akt2 kinase.[11] Akt2 phosphorylation can interfere with the necessary export of Nur77 (also known as TR3) to the cytoplasm and its subsequent targeting of mitochondria to initiate autophagy.[11] Therefore, inhibiting the PI3K/Akt pathway, for instance with LY294002, can sensitize resistant cancer cells to THPN-induced autophagic death.[12]

Caption: Nur77-mediated autophagic cell death pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Nur77 modulators.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0-20 µM) for specified time points (e.g., 12, 24, 48 hours).[6] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-